

Comprehensive Technical Guide: 2-(2,5-Dichlorophenyl)oxirane

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Compound of Interest

Compound Name: 2-(2,5-Dichlorophenyl)oxirane

CAS No.: 2783-27-9

Cat. No.: B3369979

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Executive Summary & Strategic Significance

2-(2,5-Dichlorophenyl)oxirane (CAS: 2783-27-9), also known as 2,5-Dichlorostyrene oxide, is a high-value organochlorine intermediate used primarily in the synthesis of chiral pharmaceutical building blocks and agrochemicals.^{[1][2]} While its structural isomer, the 2,4-dichlorophenyl derivative, is the cornerstone of blockbuster antifungals (e.g., Miconazole, Ketoconazole), the 2,5-isomer represents a critical "chemical space" for Structure-Activity Relationship (SAR) exploration.^{[1][2]}

Researchers utilize this compound to modulate steric and electronic properties in drug design, particularly for:

- Next-Generation Antifungals: Exploring alternative substitution patterns to overcome azole resistance.^{[1][2]}
- Chiral Resolution Substrates: Serving as a model for enzymatic hydrolysis to produce enantiopure vicinal diols and amino alcohols.^{[1][2]}
- Bioactive Scaffolds: Synthesis of Factor XIIa inhibitors and urease inhibitors where the 2,5-dichloro motif provides optimal hydrophobic pocket filling.^{[1][2]}

Physicochemical Profile

The following data characterizes the racemic mixture. Enantiopure forms (R- or S-) exhibit identical scalar properties but distinct optical rotation.^{[1][2]}

Property	Value	Technical Note
CAS Number	2783-27-9	Racemic mixture. ^{[1][2]} (R)-isomer: 30080578; (S)-isomer: 586960-49-8. ^{[1][2]}
IUPAC Name	2-(2,5-Dichlorophenyl)oxirane	Often referred to as 2,5-Dichlorostyrene oxide. ^{[1][2]}
Molecular Formula	C ₈ H ₆ Cl ₂ O	Halogenated epoxide. ^{[1][2]}
Molecular Weight	189.04 g/mol	Suitable for fragment-based drug design (FBDD). ^{[1][2]}
Physical State	Colorless to pale yellow liquid	Viscous oil at room temperature. ^{[1][2]}
Boiling Point	~113–115 °C (at 0.5 mmHg)	Extrapolated atmospheric BP is ~280°C (decomposes). ^{[1][2]}
Density	1.40 ± 0.05 g/cm ³	High density due to dichloro substitution. ^{[1][2]}
Solubility	DMSO, DCM, Methanol, Ethyl Acetate	Hydrophobic; practically insoluble in water. ^{[1][2]}
Lipophilicity (LogP)	~2.6	Moderate lipophilicity, ideal for membrane permeability. ^{[1][2]}

Synthetic Pathways & Methodologies^{[1][2][3]}

Two primary routes are established for high-yield synthesis.^{[1][2]} The Corey-Chaykovsky reaction is preferred for laboratory scale due to mild conditions and high stereocontrol potential.^{[1][2]}

Protocol A: Corey-Chaykovsky Epoxidation (Direct)^{[1][2]}

This method converts 2,5-dichlorobenzaldehyde directly to the epoxide using a sulfur ylide.[1][2]

Reagents:

- 2,5-Dichlorobenzaldehyde (1.0 eq)[1][2]
- Trimethylsulfoxonium iodide (TMSOI) (1.2 eq)[1][2]
- Sodium Hydride (NaH) (1.5 eq, 60% dispersion in oil) or KOH (powdered)[1][2]
- Solvent: Dry DMSO or DMSO/THF mixture.[1][2]

Step-by-Step Workflow:

- Ylide Formation: Under nitrogen atmosphere, wash NaH with dry hexane to remove oil.[1][2] Suspend in dry DMSO. Add TMSOI portion-wise at room temperature. Stir for 30–60 minutes until hydrogen evolution ceases and the solution becomes clear (formation of dimethylsulfoxonium methylide).
- Addition: Cool the ylide solution to 0–5 °C. Add 2,5-dichlorobenzaldehyde (dissolved in minimal DMSO) dropwise over 20 minutes.
- Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of aldehyde.[1][2]
- Quench & Workup: Pour the reaction mixture into ice-cold brine. Extract with Diethyl Ether or Ethyl Acetate (3x).[1][2]
- Purification: Wash combined organics with water (to remove DMSO) and brine. Dry over anhydrous Na₂SO₄. [1][2] Concentrate in vacuo.[1][2]
- Yield: Expect 85–92% yield of pale yellow oil.

Protocol B: Chemo-Enzymatic Resolution (Chiral Synthesis)[1][2]

For asymmetric applications, a racemic epoxide is often resolved or synthesized via reduction of the corresponding chloroketone.^{[1][2]}

- Precursor: 2-Chloro-1-(2,5-dichlorophenyl)ethanone.^{[1][2]}
- Bioreduction: Use of specific ketoreductases (KREDs) or microbial reduction (e.g., *Rhodococcus* sp.) to yield (S)-2-chloro-1-(2,5-dichlorophenyl)ethanol with >99% ee.^{[1][2]}
- Cyclization: Treat the chiral chlorohydrin with aqueous NaOH/KOH in a biphasic system (e.g., Toluene/Water) to effect ring closure with inversion of configuration, yielding the (S)-epoxide (if starting from S-alcohol, mechanism dictates retention or inversion depending on kinetics, typically inversion at the chiral center if direct displacement occurs, but here the chiral center is the alcohol carbon).^{[1][2]} Correction: Intramolecular Williamson ether synthesis retains the configuration at the chiral center relative to the carbon skeleton, but stereochemistry must be verified per specific enzyme outcome.^{[1][2]}

Reactivity & Mechanistic Insights^{[1][2]}

The chemical utility of **2-(2,5-Dichlorophenyl)oxirane** lies in the regioselective ring-opening of the strained epoxide ring.^{[1][2]}

Regioselectivity Rules^{[1][2]}

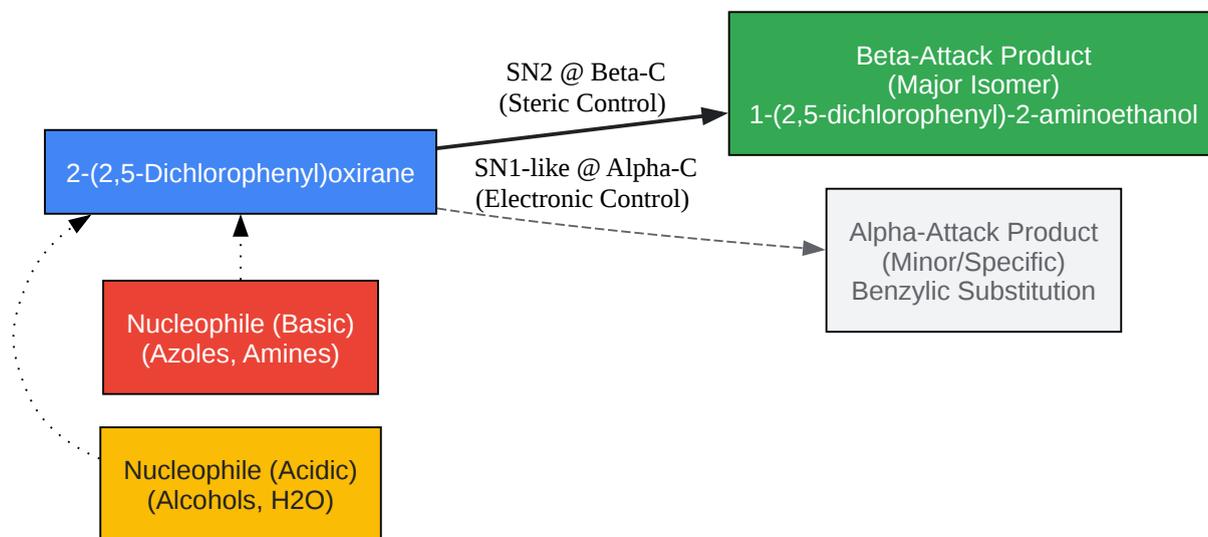
- Basic Conditions (Nucleophilic Attack): Nucleophiles (amines, azoles, thiols) predominantly attack the

-carbon (less substituted) due to steric hindrance from the bulky 2,5-dichlorophenyl group at the

-position.^{[1][2]}
- Acidic Conditions: Protonation of the epoxide oxygen activates the

-carbon (benzylic) for attack, stabilizing the developing positive charge via the aromatic ring (electronic control).^{[1][2]}

Visualization: Reactivity Pathways^{[1][2]}



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Caption: Regioselective ring-opening pathways. Under basic conditions relevant to drug synthesis, nucleophilic attack occurs at the terminal (beta) carbon.[1][2]

Applications in Drug Development & SAR[1]

While the 2,4-isomer is famous for Miconazole and Isoconazole, the 2,5-isomer is critical for:

Structure-Activity Relationship (SAR) Libraries

In the optimization of azole antifungals, the position of chlorine atoms on the phenyl ring drastically affects:

- Binding Affinity: The 2,5-substitution pattern alters the rotation angle of the phenyl ring within the CYP51 active site compared to the 2,4-isomer.[1][2]
- Metabolic Stability: Changing Cl position blocks or exposes specific metabolic soft spots on the aromatic ring.[1][2]

Synthesis of Bioactive Intermediates

A key reaction involves the coupling of the epoxide with imidazole or triazole:[1]

Protocol: Azole Coupling

- Mix: Epoxide (1 eq) + Imidazole (3 eq).
- Solvent: DMF or solvent-free melt at 90–110 °C.
- Catalyst: Potassium Carbonate (K₂CO₃) can enhance rate.[1][2]
- Product: 1-(2-(2,5-Dichlorophenyl)-2-hydroxyethyl)-1H-imidazole.[1][2]
- Relevance: This intermediate is a direct analog of the Miconazole alcohol precursor, used to test antifungal potency against resistant strains (e.g., *Candida glabrata*).[1][2]

Factor XIIa Inhibitors

Recent medicinal chemistry campaigns utilize the 2,5-dichlorobenzyl moiety (derived from this epoxide or its halide precursors) to design small-molecule inhibitors of Factor XIIa for antithrombotic therapy without bleeding risks.[1][2] The 2,5-substitution provides a unique fit in the S1 specificity pocket of the protease.[1][2]

Handling, Stability & Safety (E-E-A-T)

Safety Warning: This compound is an alkylating agent.[1][2] It is potentially mutagenic and a skin sensitizer.[1][2]

- Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Epoxides can hydrolyze slowly in the presence of moisture or polymerize with Lewis acids.[1][2]
- Hazards:
 - H315/H319: Causes skin and serious eye irritation.[1][2]
 - H317: May cause an allergic skin reaction.[1][2]
 - H341: Suspected of causing genetic defects (due to alkylating nature).[1][2]

- Decontamination: Spills should be treated with aqueous sodium bisulfite or ethanolamine to open the ring and neutralize reactivity before disposal.[1][2]

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